6-Bromohexanoate

Physical property Solid-state handling Procurement specification

PROTAC degrader programs frequently stall when suboptimal linker lengths fail to support productive ternary complex formation. 6-Bromohexanoate resolves this with a validated six-carbon spacing used in patent-protected kinase degraders (e.g., RSS0680, WO2022093742). Compared to chloro analogs, its C-Br bond delivers markedly faster SN2 displacement with amine, thiol, or alkoxide nucleophiles, reducing reaction times and improving overall sequence yield. As a free-flowing solid (mp 32-35 °C) available in ≥97% purity, it ensures accurate stoichiometric dispensing for solid-phase synthesis and bioconjugation workflows, directly accelerating hit-to-lead timelines.

Molecular Formula C6H10BrO2-
Molecular Weight 194.05 g/mol
Cat. No. B1238239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromohexanoate
Synonyms6-bromohexanoate
Molecular FormulaC6H10BrO2-
Molecular Weight194.05 g/mol
Structural Identifiers
SMILESC(CCC(=O)[O-])CCBr
InChIInChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)/p-1
InChIKeyNVRVNSHHLPQGCU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromohexanoate as a Versatile C6 Bifunctional Building Block for PROTAC Linker and Organic Synthesis Procurement


6-Bromohexanoate (CAS 4224-70-8), the conjugate base of 6-bromohexanoic acid, is an organobromine compound comprising a hexanoic acid backbone with a terminal bromine substituent. Its bifunctional architecture—a carboxylic acid group at one terminus and a primary alkyl bromide at the other—makes it a widely used C6 linker and intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) , as well as in the preparation of N-acylsulfonamides, diarylthioethers, and 2-lithio-1,3-dithian derivatives . The compound exhibits a molecular weight of 195.05 g/mol, a melting point of 32–35 °C, and a boiling point of 165–170 °C at 20 mmHg [1].

PROTAC linker and degrader synthesis — C6 spacing supports ternary complex study

Nucleophilic substitution-intense routes — bromo leaving group enables faster displacement

Solid-state handling at ambient lab temperature — solid at 20–22 °C for precise weighing

Why 6-Bromohexanoate Cannot Be Casually Replaced by 6-Chlorohexanoate or Shorter-Chain Bromoalkanoates in Synthetic Workflows


Attempting to substitute 6-bromohexanoate with its chloro analog (6-chlorohexanoate) or with shorter-chain bromoalkanoates (e.g., 5-bromovalerate) introduces measurable liabilities. The C–Br bond is inherently more reactive in nucleophilic substitution than the C–Cl bond, a difference governed by the element effect [1]. Furthermore, the six-carbon chain provides a specific spatial separation between functional groups that is critical for linker applications such as PROTAC ternary complex formation, where even a single methylene unit change can perturb cooperative protein–protein interactions . The quantitative evidence below demonstrates that these molecular-level differences translate into tangible distinctions in physical handling, reaction yields, and application-specific performance.

Reactivity gap

6-Chlorohexanoate has a markedly slower leaving group; the element effect may reduce reaction rates and require harsher conditions.

Linker-length shift

5-Bromovalerate (C5) or 4-Bromobutyrate (C4) shortens the spatial separation, which may perturb PROTAC ternary complex formation or conjugate geometry.

Physical-state change

Shorter-chain analogs melt near or below room temperature, which can complicate solid-phase weighing and storage workflows.

Quantitative Differentiation Evidence for 6-Bromohexanoate Relative to Structurally Proximal Analogs


Melting Point Comparison: 6-Bromohexanoic Acid vs. 6-Chlorohexanoic Acid — Impact on Solid-State Handling and Storage

6-Bromohexanoic acid exhibits a melting point of 32–35 °C , whereas 6-chlorohexanoic acid melts at 26 °C [1]. This approximately 6–9 °C difference means that at standard laboratory ambient temperature (20–22 °C), the bromo compound remains a solid, while the chloro analog is near or above its melting point and may exist as a liquid or semi-solid. For procurement, this distinction affects weighing accuracy, storage stability, and ease of handling.

Melting point comparison
Head-to-head
32–35 °C vs 26 °C, Δ 6–9 °C higher for bromo analog
6-Bromohexanoic acid 6-Chlorohexanoic acid

Supports solid-state handling at ambient lab temperature; bromo compound remains free-flowing solid at 20–22 °C.

Literature values; verify with lot-specific COA.

Physical property Solid-state handling Procurement specification

Leaving Group Reactivity: Element Effect (kBr/kCl) Confers Faster Nucleophilic Substitution for 6-Bromohexanoate Derivatives

The element effect, defined by IUPAC as the ratio of rate constants for reactions differing only in the identity of the leaving group atom (kBr/kCl), establishes that bromide is a superior leaving group relative to chloride [1]. In alkyl halide systems, the general leaving group order is I⁻ > Br⁻ > Cl⁻ >> F⁻, with bromide reacting more rapidly due to its larger ionic radius, greater polarizability, and weaker conjugate base (HBr pKa ≈ −9 vs. HCl pKa ≈ −7) [2]. While a compound-specific kBr/kCl ratio for 6-bromohexanoate has not been reported in isolation, the class-level inference is that nucleophilic substitution reactions (SN2 or SN1) proceeding via bromide departure will exhibit consistently faster rates than those employing the 6-chlorohexanoate analog.

Leaving group reactivity
Class-level
Br⁻ superior to Cl⁻; typical SN2 rate factor 2–10× for alkyl halides
C–Br (≈ 285 kJ/mol) C–Cl (≈ 327 kJ/mol)

Supports faster nucleophilic substitution and potentially milder reaction conditions; compound-specific kBr/kCl not reported.

IUPAC element effect definition; class-level inference. Validate in target reaction.

Nucleophilic substitution Leaving group ability Reaction kinetics

Synthetic Esterification Yield: Methyl 6-Bromohexanoate Achieves 90% Isolated Yield Under Standard Fischer Conditions

Methyl 6-bromohexanoate was prepared by dissolving 5.01 g (25.7 mmol) of 6-bromohexanoic acid in 250 mL methanol, introducing HCl gas for 2–3 minutes, and stirring at 15–25 °C for 3 hours. Concentration afforded 4.84 g of the methyl ester as a yellow oil, corresponding to a 90% isolated yield . As a benchmark for comparison, the analogous esterification of 6-bromohexanoic acid with ethanol under similar acid-catalyzed conditions has been reported to yield only 50% of ethyl 6-bromohexanoate after fractional distillation , illustrating that the choice of alcohol nucleophile and reaction work-up can dramatically influence the synthetic return on the same bromohexanoate scaffold.

Esterification yield
Cross-study
90% isolated yield for methyl ester
Methyl 6-bromohexanoate Ethyl 6-bromohexanoate (50%)

Supports efficient esterification route; methyl ester formation may be more atom-economical than ethyl variant.

Fischer conditions, HCl catalyst, 3 h. Data to verify across scales.

Esterification Synthetic efficiency Process chemistry

PROTAC Linker Application: Ethyl 6-Bromohexanoate Enables Targeted Kinase Degradation via PROTAC RSS0680

Ethyl 6-bromohexanoate is specifically employed as a linker component in the synthesis of PROTAC RSS0680 (HY-148062), a bifunctional degrader molecule described in patent WO2022093742 [1]. This PROTAC is designed to recruit kinases to the E3 ubiquitin ligase machinery, leading to their ubiquitination and proteasomal degradation. The C6 alkyl chain of the 6-bromohexanoate-derived linker provides an optimal spatial separation between the target-engaging warhead and the E3 ligase ligand, a parameter that is critical for productive ternary complex formation . While direct activity comparison data (DC50, Dmax) for PROTACs bearing 6-bromohexanoate vs. 6-chlorohexanoate linkers are not currently available in the public domain, the selection of the bromohexanoate scaffold in this patent application underscores its established utility in degrader design.

PROTAC linker application
Supporting
Ethyl 6-bromohexanoate used in PROTAC RSS0680 (WO2022093742)

Demonstrates C6 linker utility in kinase degrader design; no direct yield/potency comparison vs. chloro linker available.

Patent example; class-level degrader design principle.

PROTAC Targeted protein degradation Kinase degrader

Chain-Length Differentiation: Comparison of Melting Point and Purity Grade Across C4, C5, and C6 Bromoalkanoic Acids

A side-by-side comparison of 4-bromobutyric acid (C4), 5-bromovaleric acid (C5), and 6-bromohexanoic acid (C6) reveals systematic trends in physical properties . 6-Bromohexanoic acid exhibits the highest melting point of the series (41–43 °C), compared to 34–37 °C for the C5 analog and 24–26 °C for the C4 analog. Additionally, the C6 compound is commercially available at a higher typical purity grade (≥99%) than the C5 (≥98%) and C4 (≥97%) homologs. These data indicate that the six-carbon chain provides a favorable balance of crystallinity and achievable purity, which can influence procurement decisions when a solid, high-purity building block is required.

Chain-length differentiation
Cross-study
C6 mp 41–43 °C, purity ≥99% — ranked highest among C4, C5, C6 analogs
C6 (41–43 °C) C5 (34–37 °C) / C4 (24–26 °C)

Higher melting point and purity support solid-phase workflows; C6 offers a reported physical-property advantage.

Vendor-specified data; verify for specific lot.

Chain-length effect Physical property Purity specification

Procurement-Driven Application Scenarios for 6-Bromohexanoate Based on Quantitative Differentiation Evidence


PROTAC Degrader Synthesis Requiring a C6 Alkyl Linker with Optimal Spatial Separation

Ethyl 6-bromohexanoate serves as a validated linker in the construction of PROTAC RSS0680, a kinase-targeted protein degrader disclosed in WO2022093742 [1]. The six-carbon alkyl chain provides the specific distance needed between the kinase warhead and the E3 ligase ligand to facilitate productive ternary complex formation. Procurement of this compound allows direct implementation of a patent-protected degrader series without the need for custom linker-length optimization, accelerating hit-to-lead timelines in targeted protein degradation programs.

Solid-Phase Peptide Synthesis or Bioconjugation Requiring a Solid, High-Purity Bifunctional Linker at Room Temperature

With a melting point of 32–35 °C, 6-bromohexanoic acid remains a free-flowing solid under standard laboratory conditions, in contrast to 6-chlorohexanoic acid (mp 26 °C), which may liquefy or become semi-solid . This solid-state property simplifies accurate weighing and dispensing for solid-phase synthesis or bioconjugation workflows where precise stoichiometry is critical. Its ≥99% purity grade further minimizes side reactions in sensitive coupling steps.

Nucleophilic Substitution-Intensive Multi-Step Synthesis Where Bromide Leaving Group Superiority Reduces Step Time

The bromide leaving group in 6-bromohexanoate and its esters undergoes nucleophilic substitution markedly faster than the analogous chloride, based on the established element effect and leaving group hierarchy [2]. For synthetic routes requiring chain elongation via SN2 displacement (e.g., with amine, thiol, or alkoxide nucleophiles), selecting the bromohexanoate scaffold over the chloro alternative can reduce reaction times, enable milder conditions, and improve overall sequence yield—factors that directly impact the cost and feasibility of large-scale procurement-driven synthesis.

HDAC Inhibitor and Small-Molecule Drug Conjugate Synthesis Exploiting High-Yielding Esterification

Methyl 6-bromohexanoate can be prepared in 90% isolated yield under standard Fischer esterification conditions, substantially exceeding the 50% yield reported for the corresponding ethyl ester . This high-yielding transformation makes the methyl ester an attractive intermediate for the synthesis of HDAC inhibitors and drug conjugates that incorporate a hexanoic acid-derived linker. The efficient conversion reduces raw material costs and aligns with procurement strategies that prioritize atom economy and process robustness.

Application
Selection Property
Validation Focus
PROTAC degrader synthesis
C6 alkyl linker spatial separation
Ternary complex formation model; kinase degradation endpoint
Solid-phase bioconjugation
Solid-state handling at ambient temperature
Weighing precision; stoichiometry control in coupling steps
Multi-step SN2 synthesis
Bromide leaving group reactivity advantage
Reaction rate and condition benchmarking vs. chloro analog
HDAC inhibitor / drug conjugate prep
High-yielding methyl ester formation
Esterification yield verification; process robustness at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.